1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline
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Overview
Description
1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline is an organic compound characterized by the presence of an indoline core substituted with a 4-ethoxyphenylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline typically involves the reaction of 2-methylindoline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding sulfoxides or sulfides.
Substitution: Electrophilic substitution reactions can occur at the indoline core, particularly at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfoxides and sulfides.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-((4-Ethoxyphenyl)sulfonyl)-4-(2-thienylsulfonyl)piperazine
- 1-((4-Ethoxyphenyl)sulfonyl)-4-(4-methylbenzyl)piperazine
Comparison: 1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline is unique due to its indoline core, which imparts specific chemical and biological properties. Compared to similar compounds with piperazine cores, the indoline derivative may exhibit different reactivity and biological activity profiles. The presence of the 4-ethoxyphenylsulfonyl group also contributes to its distinct characteristics, such as solubility and stability.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-3-21-15-8-10-16(11-9-15)22(19,20)18-13(2)12-14-6-4-5-7-17(14)18/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJKFXHNUAPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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